Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile of CAS 1206999-02-1 Versus Benzothiadiazole Class Baseline
CAS 1206999-02-1 exhibits a calculated logP of 3.55 and a topological polar surface area (TPSA) of 48.99 Ų, placing it within the optimal oral drug-likeness space per Lipinski's Rule of Five [1]. By comparison, the parent unsubstituted 2,1,3-benzothiadiazole has a logP of approximately 1.5 and TPSA of 30.2 Ų [2]. The increased lipophilicity of the target compound is driven by the thiophene and cyclopentane substituents, which may enhance membrane permeability relative to simpler benzothiadiazole analogs.
| Evidence Dimension | Calculated logP and TPSA |
|---|---|
| Target Compound Data | logP = 3.55; TPSA = 48.99 Ų; MW = 329.45; HBD = 1; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | Unsubstituted 2,1,3-benzothiadiazole: logP ≈ 1.5; TPSA ≈ 30.2 Ų (estimated from structure) |
| Quantified Difference | ΔlogP ≈ +2.05 (2.4-fold increase in lipophilicity); ΔTPSA ≈ +18.8 Ų |
| Conditions | In silico calculation; SILDrug/IBB Warsaw platform |
Why This Matters
Higher calculated logP relative to the parent benzothiadiazole suggests improved membrane permeability, which is relevant for selecting compounds intended for intracellular target engagement in cell-based assays.
- [1] SILDrug Portal. Draw a Structure: C16H15N3OS2. Molecular Weight: 329.45, clogP: 3.55, Topological Polar Surface Area: 48.99, HBA: 4, HBD: 1, RB: 2. View Source
- [2] PubChem. 2,1,3-Benzothiadiazole (CID 10717). Molecular Weight: 136.18, XLogP3: 1.5, TPSA: 30.2 Ų. View Source
